molecular formula C40H81NO4 B1236982 N-(docosanoyl)-4R-hydroxysphinganine CAS No. 164576-03-8

N-(docosanoyl)-4R-hydroxysphinganine

Cat. No.: B1236982
CAS No.: 164576-03-8
M. Wt: 640.1 g/mol
InChI Key: CIMNZQFRNXDRER-HIERITDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(docosanoyl)-4R-hydroxysphinganine is a complex sphingolipid derivative. Sphingolipids are a class of lipids that play crucial roles in cellular structure and signaling. This compound is characterized by the presence of a docosanoyl group (a 22-carbon fatty acid) attached to the nitrogen atom of 4R-hydroxysphinganine, a long-chain base. Sphingolipids, including this compound, are integral components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(docosanoyl)-4R-hydroxysphinganine typically involves the following steps:

    Synthesis of 4R-hydroxysphinganine: This can be achieved through the reduction of sphingosine using appropriate reducing agents.

    Acylation: The 4R-hydroxysphinganine is then acylated with docosanoic acid (behenic acid) in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis of Precursors: Large-scale production of 4R-hydroxysphinganine and docosanoic acid.

    Automated Acylation: Use of automated systems to control the acylation reaction, ensuring consistent product quality.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(docosanoyl)-4R-hydroxysphinganine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(docosanoyl)-4R-hydroxysphinganine has several scientific research applications:

    Chemistry: Used as a model compound to study sphingolipid metabolism and interactions.

    Biology: Investigated for its role in cell signaling pathways and its effects on cell growth and apoptosis.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel drug delivery systems and as a component in cosmetic formulations due to its emollient properties.

Comparison with Similar Compounds

    N-(tetracosanoyl)-4R-hydroxysphinganine: Similar structure with a 24-carbon fatty acid chain.

    N-(hexadecanoyl)-4R-hydroxysphinganine: Contains a 16-carbon fatty acid chain.

    N-(octadecanoyl)-4R-hydroxysphinganine: Contains an 18-carbon fatty acid chain.

Comparison: N-(docosanoyl)-4R-hydroxysphinganine is unique due to its 22-carbon fatty acid chain, which imparts distinct biophysical properties to the compound. This longer chain length can influence its incorporation into cell membranes and its interactions with other lipids and proteins, potentially leading to different biological effects compared to its shorter-chain analogs.

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h37-38,40,42-43,45H,3-36H2,1-2H3,(H,41,44)/t37-,38+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMNZQFRNXDRER-HIERITDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H81NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344209
Record name N-Docosanoyl-4-hydroxysphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164576-03-8
Record name C22 phytoceramide (t18:0/22:0)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164576038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C22 PHYTOCERAMIDE (T18:0/22:0)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KR90I1Q75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(docosanoyl)-4R-hydroxysphinganine
Reactant of Route 2
Reactant of Route 2
N-(docosanoyl)-4R-hydroxysphinganine
Reactant of Route 3
Reactant of Route 3
N-(docosanoyl)-4R-hydroxysphinganine
Reactant of Route 4
Reactant of Route 4
N-(docosanoyl)-4R-hydroxysphinganine
Reactant of Route 5
Reactant of Route 5
N-(docosanoyl)-4R-hydroxysphinganine
Reactant of Route 6
Reactant of Route 6
N-(docosanoyl)-4R-hydroxysphinganine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.